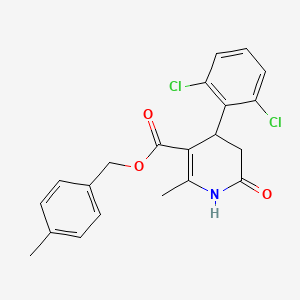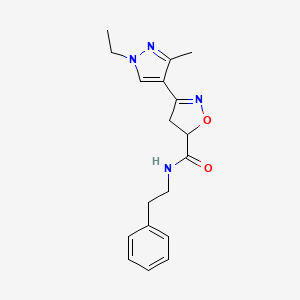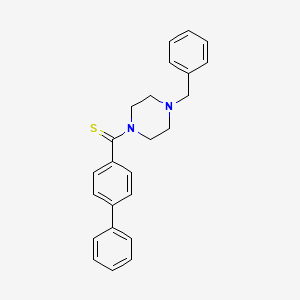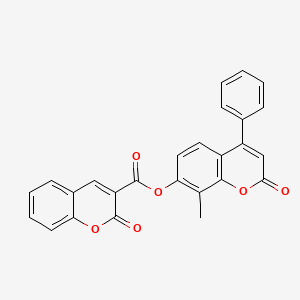
N-(4-methoxyphenyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-3-piperidinamine, also known as MeOPP, is a synthetic compound that belongs to the class of piperidine derivatives. MeOPP has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
作用机制
N-(4-methoxyphenyl)-3-piperidinamine acts as an agonist of dopamine receptors, which are G protein-coupled receptors that are involved in the regulation of mood, motivation, and reward. N-(4-methoxyphenyl)-3-piperidinamine binds to the dopamine receptors and activates them, leading to an increase in dopamine release and subsequent activation of downstream signaling pathways. N-(4-methoxyphenyl)-3-piperidinamine also acts as an inhibitor of serotonin reuptake, leading to an increase in serotonin levels in the brain.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3-piperidinamine has been shown to have a range of biochemical and physiological effects, including an increase in dopamine and serotonin release, modulation of neurotransmitter systems, and inhibition of cancer cell growth. N-(4-methoxyphenyl)-3-piperidinamine has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-3-piperidinamine is a useful tool for studying the dopamine and serotonin systems in the brain, as it can selectively activate dopamine receptors and inhibit serotonin reuptake. However, N-(4-methoxyphenyl)-3-piperidinamine has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for research on N-(4-methoxyphenyl)-3-piperidinamine, including:
1. Investigation of the potential therapeutic applications of N-(4-methoxyphenyl)-3-piperidinamine in the treatment of drug addiction and schizophrenia.
2. Development of more stable and soluble forms of N-(4-methoxyphenyl)-3-piperidinamine for use in lab experiments.
3. Investigation of the potential use of N-(4-methoxyphenyl)-3-piperidinamine as a selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and anxiety disorders.
4. Investigation of the potential use of N-(4-methoxyphenyl)-3-piperidinamine in the treatment of cancer.
5. Investigation of the potential use of N-(4-methoxyphenyl)-3-piperidinamine in combination with other drugs for the treatment of various disorders.
合成方法
N-(4-methoxyphenyl)-3-piperidinamine can be synthesized through a series of chemical reactions involving piperidine and 4-methoxyphenylamine. The synthesis process is complex and requires expertise in organic chemistry. The final product is a white crystalline powder that is soluble in water and other polar solvents.
科学研究应用
N-(4-methoxyphenyl)-3-piperidinamine has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(4-methoxyphenyl)-3-piperidinamine has been investigated for its ability to modulate the activity of dopamine receptors, which are involved in the regulation of mood, motivation, and reward. N-(4-methoxyphenyl)-3-piperidinamine has also been studied for its potential use in the treatment of drug addiction and schizophrenia.
In pharmacology, N-(4-methoxyphenyl)-3-piperidinamine has been investigated for its potential use as a selective serotonin reuptake inhibitor (SSRI), which is a class of drugs used to treat depression and anxiety disorders. N-(4-methoxyphenyl)-3-piperidinamine has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
属性
IUPAC Name |
N-(4-methoxyphenyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-6-4-10(5-7-12)14-11-3-2-8-13-9-11/h4-7,11,13-14H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSZMBIYLQOOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine](/img/structure/B4877376.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-4-ylmethyl)amine hydrochloride](/img/structure/B4877385.png)

![2-[5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4877387.png)


![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B4877405.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-3-piperidinecarboxamide](/img/structure/B4877417.png)
![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4877433.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4877435.png)
![2-[3-(2-furylmethyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B4877439.png)


![4-({2-[1-(4-chlorophenyl)butylidene]hydrazino}carbonyl)benzamide](/img/structure/B4877468.png)